molecular formula C15H14O2S B372194 2-Phenylallylphenyl sulfone

2-Phenylallylphenyl sulfone

Cat. No.: B372194
M. Wt: 258.3g/mol
InChI Key: HRTGRZSAMSNPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylallylphenyl sulfone is a useful research compound. Its molecular formula is C15H14O2S and its molecular weight is 258.3g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3g/mol

IUPAC Name

3-(benzenesulfonyl)prop-1-en-2-ylbenzene

InChI

InChI=1S/C15H14O2S/c1-13(14-8-4-2-5-9-14)12-18(16,17)15-10-6-3-7-11-15/h2-11H,1,12H2

InChI Key

HRTGRZSAMSNPEK-UHFFFAOYSA-N

SMILES

C=C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This mixture (17 g, 0.05 moles as 1-chloro-2-phenyl-2-propene) is dissolved in dimethylformamide (100 cc). Sodium benzenesulphinate (8.2 g, 0.05 moles) is added and the mixture is heated to 70° C. for 2 h. The reaction mixture is poured into ice and water (350 g). It is stirred vigorously with pentane (150 cc) to extract the unreacted 1-chloro-2-phenyl-1-propene and 1-chloro-2-phenyl-2-propanol for 15 to 30 min until crystallization is complete. The crystals formed are filtered off, are washed with pentane (50 cc) and diisopropyl ether (50 cc), are drained thoroughly and are dried. 2-Phenyl-1-phenylsulphonyl-2-propene (9.8 g, 76%) is obtained. Mp=105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Sodium benzenesulphinate
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
350 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

This mixture (17 g, 0.05 molar as 1-chloro-2-phenyl-2-propene) is dissolved in DMF (100 cc). Sodium benzenesulphinate (8.2 g, 0.05 mole) is added and the mixture is heated to 70° C. for 2 h. The reaction mixture is poured into water and ice (350 g). It is stirred energetically with pentane (150 cc) to extract the 1-chloro-2-phenyl-1-propene and the 1-chloro-2-phenyl-2-propanol which have not reacted, for 15 to 30 min until crystallization is complete. The crystals formed are filtered off, are washed with pentane (50 cc) and with diisopropyl ether (50 cc) and are thoroughly drained and dried. 2-Phenyl-1-phenylsulphonyl-2-propene (9.8 g, 76%) is obtained. Mp=105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Sodium benzenesulphinate
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
350 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

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